5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Vue d'ensemble

Description

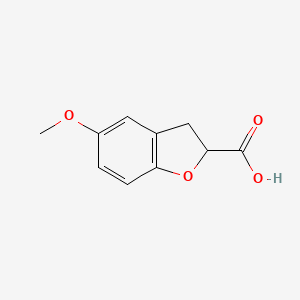

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Analyse Des Réactions Chimiques

Esterification and Derivatization

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

- Methyl ester formation : Reacting with methanol in the presence of sulfuric acid yields the corresponding methyl ester .

- Ethyl ester synthesis : Using ethyl diazoacetate and rhodium catalysis generates ethyl 5-methoxy-2,3-dihydrobenzofuran-2-carboxylate .

Table 1: Esterification Conditions and Yields

| Product | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methyl ester | H₂SO₄, MeOH, reflux | 65% | |

| Ethyl ester | Rh₂(OAc)₄, CH₂Cl₂ | 70% |

Amide Coupling

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

- Primary amides : Coupling with benzylamine produces N-substituted derivatives with antitumor activity .

- Secondary amides : Reaction with piperazine derivatives yields compounds evaluated for anti-inflammatory and anticancer properties .

Example Reaction Pathway :

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid → Activation with HATU → Amide bond formation with amine .

Reduction Reactions

The dihydrobenzofuran ring can undergo hydrogenation or catalytic reduction:

- Ring saturation : Palladium-catalyzed hydrogenation reduces the dihydrobenzofuran scaffold, altering its electronic properties .

- Carboxylic acid reduction : Limited data exists, but analogous compounds (e.g., 2,3-dihydrobenzofuran-2-carboxylic acids) are reduced to alcohols using LiAlH₄ .

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution to the para position:

- Nitration : While not directly reported for this compound, similar methoxy-substituted benzofurans undergo nitration at the 5-position .

- Halogenation : Bromination or chlorination at the 6-position is plausible based on studies of related dihydrobenzofurans .

Table 2: Reactivity Trends in Electrophilic Substitution

| Position | Reactivity | Directed by | Example Reaction |

|---|---|---|---|

| C5 | High | Methoxy (-OMe) group | Nitration |

| C6 | Moderate | Ring strain and electronic effects | Bromination |

Decarboxylation and Functionalization

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming 5-methoxy-2,3-dihydrobenzofuran:

- Thermal decarboxylation : Heating with CuO in quinoline yields the decarboxylated product .

- Oxidative pathways : Limited reports exist, but metal-catalyzed decarboxylation may enable cross-coupling reactions .

Biological Activity and SAR Insights

Derivatives of this compound exhibit bioactivity tied to structural modifications:

- Anticancer activity : Amide derivatives show GI₅₀ values of 2–5 μM against cancer cell lines .

- Anti-inflammatory effects : N-Aryl piperazine derivatives inhibit NO production (IC₅₀ = 5.28 μM) .

Key SAR Observations :

- Carboxylic acid group : Essential for binding to biological targets (e.g., NF-κB) .

- Methoxy substituent : Enhances metabolic stability and modulates electronic properties .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- IUPAC Name : 5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

- CAS Number : 93885-41-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. For instance, compounds derived from benzofuran structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound I | Skov-3 (Ovarian carcinoma) | 20 | Induces apoptosis |

| Compound II | HeLa (Cervical cancer) | 30 | DNA intercalation |

| Compound III | K562 (Leukemia) | 25 | Inhibition of cell proliferation |

These compounds demonstrated significant inhibition rates against cancer cells, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has also been investigated. For example, derivatives of this compound were tested against various microorganisms:

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 150 |

| Escherichia coli | Bacteriostatic | 200 |

| Candida albicans | Antifungal | 100 |

The results indicate that certain derivatives possess notable antimicrobial effects, making them candidates for further development as antibacterial and antifungal agents .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various complex organic molecules through:

- Microwave-Assisted Synthesis : Enhances reaction rates and yields for producing benzofuran derivatives.

- Multistep Synthesis : Involves the formation of more complex structures with potential bioactivity.

This compound's ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Research

In a study evaluating the anticancer properties of several benzofuran derivatives, researchers synthesized a series of compounds based on this compound. The findings indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines with mechanisms involving apoptosis induction and DNA intercalation .

Case Study 2: Antimicrobial Activity Assessment

Another research project focused on testing the antimicrobial efficacy of synthesized benzofuran derivatives against common pathogens. The study revealed that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast strains .

Mécanisme D'action

The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been found to inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.

Angelicin: A benzofuran compound with potential anticancer properties.

Uniqueness: 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its promising anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features:

- Methoxy group at the 5-position

- Carboxylic acid group at the 2-position

- A fused benzene and furan ring structure

These structural characteristics contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

-

Inhibition of Enzymes :

- The compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby affecting cancer cell proliferation.

- It may also inhibit farnesyl transferase, impacting protein prenylation involved in cellular signaling.

- Cell Signaling Modulation :

- Cytotoxic Effects :

Anticancer Activity

Numerous studies have reported the anticancer properties of benzofuran derivatives, including this compound. Notable findings include:

- Cytotoxicity : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines such as HeLa and K562. The IC50 values ranged from 20 to 85 µM, indicating effective inhibition of cell viability .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| K562 | 30 | DNA intercalation leading to replication inhibition |

| MOLT-4 | 40 | NF-κB pathway modulation |

Antimicrobial Activity

Research indicates that benzofuran derivatives possess notable antimicrobial properties. This compound has shown effectiveness against various pathogens, although specific data on its antimicrobial spectrum remains limited.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with cytokines and signaling pathways related to inflammation has been documented.

Case Studies

- Study on Ovarian Carcinoma : A study demonstrated that benzofuran derivatives including this compound exhibited cytotoxicity towards ovarian carcinoma cell lines (Skov-3), suggesting potential use in targeted cancer therapies .

- Apoptosis Induction in Leukemia Cells : Research indicated that treatment with this compound led to increased apoptosis markers in leukemia cells, reinforcing its role as a potential chemotherapeutic agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. It is likely metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance or modify its therapeutic effects.

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWZPILQQANJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627086 | |

| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93885-41-7 | |

| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.